2-Bromo-5-(isoxazol-5-yl)thiophene
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Overview
Description
2-Bromo-5-(isoxazol-5-yl)thiophene is a heterocyclic compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 g/mol . This compound features a thiophene ring substituted with a bromine atom and an isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 2-Bromo-5-(isoxazol-5-yl)thiophene might affect
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s structural features, it might exhibit a range of biological activities, but these need to be confirmed through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isoxazol-5-yl)thiophene typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . These methods are efficient and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(isoxazol-5-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), 4-toluenesulfonyl chloride, and 18-crown-6 catalyst . Reaction conditions often involve heating at 80°C for several hours to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while cycloaddition reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-5-(isoxazol-5-yl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: It is utilized in the development of new materials and as a precursor for advanced chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(isoxazol-3-yl)thiophene
- 2-Bromo-5-(isoxazol-4-yl)thiophene
- 2-Bromo-5-(isoxazol-2-yl)thiophene
Uniqueness
2-Bromo-5-(isoxazol-5-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the isoxazole ring on the thiophene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZGSQWFAXBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373702 |
Source
|
Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-31-1 |
Source
|
Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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